benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine
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Overview
Description
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The difluoromethyl group can be introduced via difluoromethylation reactions using reagents such as ClCF2H or difluorocarbene precursors . The final step involves the alkylation of the pyrazole with benzylamine under basic conditions .
Industrial Production Methods
Industrial production of benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and difluoromethylation steps to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .
Scientific Research Applications
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Benzyl{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Benzyl{[1-(fluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Benzyl{[1-(methyl)-1H-pyrazol-5-yl]methyl}amine
Uniqueness
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its mono- or trifluoromethyl counterparts .
Biological Activity
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse scientific literature.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of benzyl amine with difluoromethyl pyrazole derivatives under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
2.1 Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives generally exhibit significant antibacterial and antifungal activities due to their ability to inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Organism | Activity (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Pyrazole derivative X | Escherichia coli | 16 µg/mL |
Pyrazole derivative Y | Candida albicans | 8 µg/mL |
2.2 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the BRAF(V600E) pathway, which is critical in many cancers .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and reduce toxicity. For instance, the introduction of electron-withdrawing groups like difluoromethyl at the 1-position has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins involved in tumor growth regulation .
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Difluoromethyl at position 1 | Increased anticancer activity |
Alkyl substitution at position 4 | Enhanced antimicrobial properties |
4. Conclusion and Future Directions
This compound represents a promising candidate for further development as both an antimicrobial and anticancer agent. Continued research into its mechanisms of action, optimization through SAR studies, and clinical evaluations will be essential for translating these findings into therapeutic applications.
Future studies should also explore combination therapies involving this compound with existing treatment modalities to enhance efficacy while minimizing side effects.
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H |
InChI Key |
NODJKUGUBOAXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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